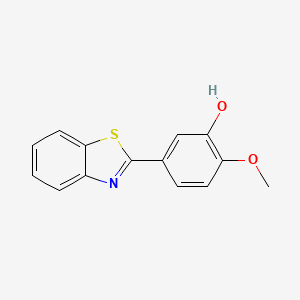

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the condensation of 2-aminobenzenethiol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol solvent . The reaction mixture is then heated under reflux conditions to facilitate the cyclization process, forming the benzothiazole ring.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance reaction efficiency and yield . These methods reduce the need for excessive solvents and harsh reaction conditions, making the process more sustainable.

化学反应分析

Esterification to Form (5-Benzothiazol-2-yl-2-Methoxyphenoxy) Acetic Acid Ethyl Ester

The phenolic hydroxyl group undergoes esterification with chloroethyl acetate to introduce an ester moiety, enhancing hydrophobicity for further derivatization.

Reaction Conditions

-

Reagent: Chloroethyl acetate

-

Base: Not specified

-

Solvent: Ethanol

-

Temperature: Room temperature

Characterization Data

| Property | Value/Peaks (cm⁻¹ or ppm) | Reference |

|---|---|---|

| IR (KBr) | 1763 (C=O ester), 1193 (C–O) | |

| ¹H NMR (CDCl₃) | δ 4.128 (CH₂), 1.298 (CH₃) |

Hydrazide Formation

The ester intermediate reacts with hydrazine hydrate to yield the corresponding hydrazide, a versatile intermediate for Schiff base synthesis.

Reaction Conditions

-

Reagent: Hydrazine hydrate

-

Solvent: Ethanol

-

Temperature: Reflux

Characterization Data

| Property | Value/Peaks (cm⁻¹ or ppm) | Reference |

|---|---|---|

| IR (KBr) | 3648 (N–H), 1757 (C=O) | |

| ¹H NMR (CDCl₃) | δ 8.001 (NH₂), 4.809 (NH) |

Key Structural and Functional Insights

-

Hydrogen Bonding: The intramolecular O–H⋯N hydrogen bond stabilizes the planar benzothiazole-phenol conformation .

-

Electrophilic Reactivity: The electron-rich benzothiazole ring facilitates electrophilic substitutions at the 4-position of the phenol moiety .

-

Biological Relevance: Derivatives exhibit cytotoxicity against cancer cell lines (e.g., HeLa cells, IC₅₀ = 2.86 µM) .

科学研究应用

Medicinal Chemistry

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has shown promise as a therapeutic agent in medicinal chemistry. Its derivatives are investigated for their ability to inhibit enzymes involved in disease pathways, including:

- Anticancer Activity : The compound has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation, making it a candidate for cancer treatment.

- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit antimicrobial and antifungal activities, which can be leveraged in developing new antibiotics.

Biological Research

The compound's interactions with biological targets make it valuable in drug discovery. Studies have focused on:

- Mechanism of Action : The compound binds to specific proteins and enzymes, disrupting cellular processes. For instance, it has been shown to inhibit enzymes linked to inflammatory responses .

- Toxicological Studies : Preliminary toxicity assessments have indicated varying degrees of safety profiles across different dosages in animal models .

Industrial Applications

This compound finds utility in several industrial sectors:

Rubber Industry

In the rubber industry, benzothiazole derivatives are employed as vulcanization accelerators. Their ability to enhance the curing process improves the mechanical properties and longevity of rubber products.

Antioxidants and Corrosion Inhibitors

The compound is also used as an antioxidant and corrosion inhibitor in various formulations due to its stability and reactivity under different conditions.

Anticancer Activity Study

A study investigating the anticancer properties of this compound revealed significant inhibitory effects on cancer cell lines when tested against standard chemotherapeutic agents like cisplatin. The results indicated enhanced efficacy when combined with other agents, suggesting potential for combination therapies .

Antimicrobial Study

Another study focused on the antimicrobial activity of the compound against various pathogens showed promising results, with significant inhibition observed at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

作用机制

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the treatment of infectious diseases.

相似化合物的比较

- 2-(1,3-Benzothiazol-2-yl)phenol

- 2-(1,3-Benzothiazol-2-yl)-4-methoxyphenol

- 2-(1,3-Benzothiazol-2-yl)-6-methoxyphenol

Comparison: 5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is unique due to the presence of the methoxy group at the 2-position of the phenol ring. This structural feature can influence the compound’s reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a more potent and versatile molecule for various applications .

属性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCLPNGLALERQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。